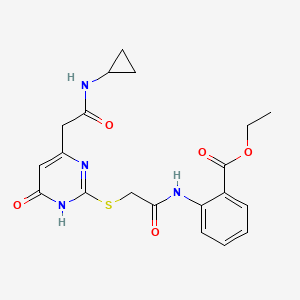![molecular formula C22H20F2N2O3S B2646357 6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111014-91-5](/img/structure/B2646357.png)
6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Synthesis
One significant application of quinoline derivatives, including 6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline, is in catalytic synthesis. Research demonstrates the use of chiral cationic ruthenium complexes in the asymmetric hydrogenation of quinolines, efficiently transforming them into biologically active tetrahydroquinolines (Wang et al., 2011).
Optical and Fluorescent Properties
Quinoline derivatives, including those with sulfone and fluorine groups, have been studied for their optical properties. Spectroscopic studies have explored their potential in fluorescence-based technologies and as fluorophores for biomedical applications (Park et al., 2015). Additionally, their interactions with proteins have been investigated, indicating potential applications in cell imaging (Majumdar et al., 2014).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of quinoline, focusing on those with fluorine and sulfone moieties, has been a key area of research. These derivatives have shown potential as antibacterial agents and in the study of biological systems (Ghorab et al., 2011). The creation of novel fluorine-bearing quinoline derivatives with potential amylolytic activity has also been reported (Makki et al., 2012).
Pharmacological Applications
While avoiding details on drug use and side effects, it is notable that such quinoline derivatives are often studied for their pharmacological applications. For instance, their potential use in imaging of monoamine oxidase-B, which has implications in neurological research, has been explored (Harada et al., 2022).
Propiedades
IUPAC Name |
[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-8-10-26(11-9-14)22(27)19-13-25-20-7-4-16(24)12-18(20)21(19)30(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVEJLTWNCGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)


![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)
